Cas no 86383-21-3 (N-Depropyl propafenone oxalate salt)

N-Depropyl propafenone oxalate salt structure
86383-21-3 structure
Product Name:N-Depropyl propafenone oxalate salt
CAS No:86383-21-3
MF:C20H23NO7
MW:389.399126291275
CID:991573
PubChem ID:45038847
Update Time:2025-09-20

N-Depropyl propafenone oxalate salt Chemical and Physical Properties

Names and Identifiers

    • N-DEPROPYL PROPAFENONE
    • N-Depropyl Propafenone Oxalate Salt
    • N-Despropyl Propafenone Oxalate Salt
    • 1-[2-(2-Hydroxy-3-aminopropoxy)phenyl]-3-phenyl-1-propanone
    • N-Desalkylpropafenone Oxalate Salt
    • N-Desalkylpropafenone,N-Despropylpropafenone
    • N-Despropylpropafenone
    • FT-0665908
    • N-DepropylPropafenone-d5OxalateSalt
    • A1-06493
    • AKOS030255826
    • 86383-21-3
    • 1-[2-(3-amino-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one;oxalic acid
    • 93885-20-2
    • 1-Propanone, 1-[2-(3-amino-2-hydroxypropoxy)phenyl]-3-phenyl-, ethanedioate (1:1) (salt) (9CI)
    • N-Depropyl propafenone oxalate salt
    • Inchi: 1S/C18H21NO3.C2H2O4/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14;3-1(4)2(5)6/h1-9,15,20H,10-13,19H2;(H,3,4)(H,5,6)
    • InChI Key: UMGRCTLZIBOZHC-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1C(CCC1C=CC=CC=1)=O)CC(CN)O.OC(C(=O)O)=O

Computed Properties

  • Exact Mass: 389.14700
  • Monoisotopic Mass: 389.14745207g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 9
  • Complexity: 400
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 147Ų

Experimental Properties

  • Melting Point: 148-1500C
  • PSA: 147.15000
  • LogP: 2.05640

N-Depropyl propafenone oxalate salt Pricemore >>

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